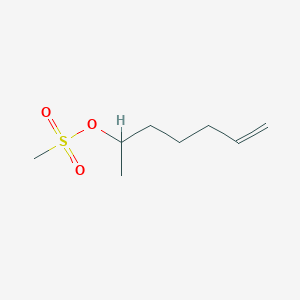

Hept-6-en-2-yl methanesulfonate

Descripción

Hept-6-en-2-yl methanesulfonate is an alkenyl methanesulfonate ester characterized by a seven-carbon chain with a terminal double bond (position 6) and a methanesulfonate group at position 2. Methanesulfonate derivatives are broadly utilized in organic synthesis, pharmaceuticals, and industrial processes due to their reactivity as alkylating agents or electrolytes in electroplating.

Propiedades

IUPAC Name |

hept-6-en-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJPJLRKSQFXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hept-6-en-2-yl methanesulfonate can be synthesized through the reaction of hept-6-en-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage .

Industrial Production Methods

In industrial settings, the production of hept-6-en-2-yl methanesulfonate may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Hept-6-en-2-yl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The double bond in the hept-6-en-2-yl chain can undergo oxidation to form epoxides or diols.

Reduction Reactions: The compound can be reduced to form hept-6-en-2-yl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

Substitution Reactions: Products include hept-6-en-2-yl azide, hept-6-en-2-yl thiocyanate, and hept-6-en-2-yl methoxide.

Oxidation Reactions: Products include hept-6-en-2,3-epoxide and hept-6-en-2,3-diol.

Reduction Reactions: The major product is hept-6-en-2-yl alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Hept-6-en-2-yl methanesulfonate undergoes various chemical reactions:

- Substitution Reactions : The methanesulfonate group can be substituted by nucleophiles such as amines and thiols.

- Oxidation Reactions : The double bond in the hept-6-en chain can be oxidized to form epoxides or diols.

- Reduction Reactions : It can be reduced to yield hept-6-en-2-yl alcohol.

These reactions facilitate the formation of numerous derivatives useful in research and industrial applications.

Organic Synthesis

Hept-6-en-2-yl methanesulfonate is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.

Biological Studies

The compound is utilized in enzyme mechanism studies and biochemical assays. For example, it acts as a substrate to investigate the kinetics of enzymatic reactions, providing insights into enzyme functionality and inhibition mechanisms.

Medicinal Chemistry

Research indicates potential applications in drug delivery systems and as a prodrug for targeted therapies. Its reactivity allows for modifications that enhance bioavailability and therapeutic efficacy.

Industrial Applications

In industry, hept-6-en-2-yl methanesulfonate is employed in producing specialty chemicals. Its role as a reagent facilitates various chemical manufacturing processes, contributing to the development of functional materials.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of hept-6-en-2-yl methanesulfonate as a precursor for synthesizing biologically active compounds. The compound facilitated the formation of various derivatives that exhibited significant antimicrobial properties.

Case Study 2: Enzyme Inhibition Studies

Research involving hept-6-en-2-yl methanesulfonate highlighted its role in studying enzyme inhibition mechanisms. The compound was shown to effectively alkylate nucleophilic sites on enzymes, leading to decreased enzymatic activity and providing insights into drug design strategies.

Mecanismo De Acción

The mechanism of action of hept-6-en-2-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis .

Comparación Con Compuestos Similares

Ethyl Methanesulfonate (EMS)

Structure : A simple alkyl methanesulfonate (CH₃SO₃CH₂CH₃).

Key Properties :

Health Hazards :

Comparison with Hept-6-en-2-yl Methanesulfonate :

- The terminal double bond may enhance reactivity in polymerization or crosslinking applications, unlike EMS.

Lead Methanesulfonate

Structure: Inorganic metal methanesulfonate (Pb(CH₃SO₃)₂). Key Properties:

Health Hazards :

Comparison with Hept-6-en-2-yl Methanesulfonate :

- Hept-6-en-2-yl methanesulfonate is organic, avoiding heavy metal toxicity but retaining alkylation hazards.

- Applications differ: Lead methanesulfonate is niche (electroplating), while Hept-6-en-2-yl may serve organic synthesis.

Stannous Methanesulfonate

Structure : Tin-based methanesulfonate (Sn(CH₃SO₃)₂).

Key Properties :

Comparison with Hept-6-en-2-yl Methanesulfonate :

- Stannous methanesulfonate is inorganic and non-volatile, contrasting with the organic, alkenyl structure of Hept-6-en-2-yl.

- Both may participate in crosslinking, but mechanisms differ (metal catalysis vs. radical/alkenyl reactivity).

N-[4-(1-Hydroxy-2-(isopropylamino-d6)ethyl)phenyl]methanesulfonamide Hydrochloride

Structure : Deuterated pharmaceutical derivative ().

Key Properties :

Comparison with Hept-6-en-2-yl Methanesulfonate :

- Demonstrates methanesulfonate’s versatility in drug design, but Hept-6-en-2-yl lacks the aromatic/amine groups critical for receptor binding.

- Hept-6-en-2-yl’s alkenyl chain may enhance lipophilicity, influencing pharmacokinetics if used pharmaceutically.

Data Tables

Table 1: Comparative Properties of Methanesulfonate Derivatives

Table 2: Reactivity and Hazard Profiles

Actividad Biológica

Hept-6-en-2-yl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

Hept-6-en-2-yl methanesulfonate is an aliphatic sulfonate ester derived from hept-6-ene. Its structural formula can be represented as follows:

The compound's structure features a double bond at position 6, which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various related compounds, including those containing similar functional groups. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for several related compounds:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Hept-6-en-2-yl methanesulfonate | TBD | TBD |

| 6-Hepten-2-yl derivatives | 128 | Staphylococcus aureus |

| 6-Hepten-2-yl derivatives | 512 | Escherichia coli |

| Fluconazole | 64 | Candida spp. |

The exact MIC for hept-6-en-2-yl methanesulfonate remains to be determined (TBD), but related compounds exhibit varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of various heptenyl derivatives, where it was observed that certain structural modifications enhanced efficacy against fungal strains. The results indicated that compounds with a similar backbone to hept-6-en-2-yl methanesulfonate could potentially exhibit significant antifungal activity .

- Cytotoxicity Assessments : The cytotoxic effects of heptene derivatives were evaluated using murine fibroblast cell lines. The viability percentage was measured using the MTT assay, revealing that some derivatives showed low cytotoxicity at concentrations close to their MIC values, suggesting a favorable therapeutic index .

Synthesis and Biological Evaluation

Recent advancements in synthetic methodologies have facilitated the preparation of heptene derivatives, including hept-6-en-2-yl methanesulfonate. The synthesis often involves reactions that introduce functional groups known to enhance biological activity. For instance, studies indicate that modifications leading to increased lipophilicity can enhance antimicrobial potency but may also affect cytotoxicity .

The mechanisms by which heptene derivatives exert their biological effects are still under investigation. Preliminary data suggest that these compounds may disrupt cellular membranes or interfere with metabolic pathways in target organisms, although specific pathways for hept-6-en-2-yl methanesulfonate have not been fully elucidated.

Q & A

Q. What are the recommended synthetic routes for preparing Hept-6-en-2-yl methanesulfonate with high purity?

Hept-6-en-2-yl methanesulfonate can be synthesized via the reaction of hept-6-en-2-ol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. Critical parameters include maintaining anhydrous conditions, stoichiometric control (1:1.1 molar ratio of alcohol to MsCl), and low temperatures (0–5°C) to minimize side reactions such as alkene isomerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is essential to achieve >95% purity. Analytical validation using GC-MS or NMR is recommended to confirm structural integrity .

Q. Which analytical methods are most suitable for quantifying trace impurities in Hept-6-en-2-yl methanesulfonate?

Reverse-phase HPLC coupled with UV detection (210–230 nm) or charged aerosol detection (CAD) is effective for quantifying residual solvents, unreacted starting materials, and degradation products. For volatile impurities like residual MsCl, headspace GC-MS with a DB-5MS column provides sensitivity down to 0.1 µg/g. Method validation should include linearity (R² ≥ 0.995), precision (%RSD < 5%), and recovery studies (85–115%) across a concentration range of 0.1–10 µg/g .

Q. What safety precautions are critical when handling Hept-6-en-2-yl methanesulfonate in laboratory settings?

Methanesulfonate esters are alkylating agents with potential mutagenic and carcinogenic hazards. Work should be conducted in a fume hood with nitrile gloves, lab coats, and eye protection. Avoid skin contact and aerosol formation. Storage conditions should prioritize airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Emergency procedures must include spill containment with absorbent materials (e.g., vermiculite) and neutralization using 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can the hydrolytic stability of Hept-6-en-2-yl methanesulfonate be systematically evaluated under varying pH and temperature conditions?

Design accelerated degradation studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via HPLC at intervals (0, 24, 48, 72 hours). Activation energy (Ea) can be calculated using the Arrhenius equation to predict shelf-life. Hydrolysis products (e.g., hept-6-en-2-ol and methanesulfonic acid) should be characterized by LC-QTOF-MS. Stability data inform optimal storage conditions and compatibility with aqueous reaction systems .

Q. What mechanistic insights can be gained from studying the alkylation kinetics of Hept-6-en-2-yl methanesulfonate in nucleophilic substitution reactions?

Perform kinetic studies in polar aprotic solvents (e.g., DMF, DMSO) with nucleophiles like sodium azide or thiophenol. Use pseudo-first-order conditions (excess nucleophile) and monitor reaction progress via ¹H NMR or HPLC. Calculate rate constants (k) and correlate with solvent polarity (Hildebrand parameter) or nucleophilicity (Swain-Scott factor). Comparative studies with structurally analogous methanesulfonates (e.g., methyl or ethyl esters) can elucidate steric and electronic effects of the heptenyl group .

Q. How can the mutagenic potential of Hept-6-en-2-yl methanesulfonate be assessed using in vitro models?

Conduct Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction). Dose-response curves (0.1–100 µg/plate) and revertant colony counts will indicate mutagenicity. Parallel micronucleus assays in human lymphoblastoid cells (OECD 487) can evaluate clastogenicity. Positive controls (e.g., methyl methanesulfonate) and statistical analysis (ANOVA, p < 0.05) ensure assay validity. Results guide hazard classification and safe handling protocols .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported toxicity data for methanesulfonate esters?

Conflicting toxicity profiles may arise from structural variations (e.g., alkyl chain length, stereochemistry) or assay conditions (e.g., cell type, exposure duration). Cross-validate findings using orthogonal methods: compare LD₅₀ values from acute toxicity studies (OECD 423) with subchronic data (28-day rodent assays). Meta-analyses of published datasets (e.g., ECOTOX, PubChem) can identify trends. For Hept-6-en-2-yl methanesulfonate, prioritize studies on alkenyl sulfonates rather than saturated analogs .

Q. What experimental strategies mitigate alkene isomerization during synthesis or storage of Hept-6-en-2-yl methanesulfonate?

Isomerization of the Δ⁶ double bond can occur under acidic or high-temperature conditions. Stabilize the alkene by storing the compound in amber vials under nitrogen at –20°C. Add radical inhibitors (e.g., BHT, 0.01% w/w) to suppress peroxidation. Monitor isomer content via GC-MS or ¹³C NMR (chemical shifts for cis/trans alkenes differ by ~1–2 ppm). If isomerization occurs, purify using silver nitrate-impregnated silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.